An In-depth Technical Guide to 4-Pentyne-1-thiol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Pentyne-1-thiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyne-1-thiol is a bifunctional organosulfur compound of significant interest in chemical synthesis and materials science. Its unique structure, featuring both a terminal thiol (-SH) and a terminal alkyne (C≡C) group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known chemical properties and structural aspects of 4-pentyne-1-thiol, including its physicochemical characteristics, synthesis methodologies for its precursors, and its reactivity profile. Detailed experimental protocols for the synthesis of a key precursor and representative reactions are provided, alongside spectroscopic data analysis based on known principles for its functional groups.
Chemical Structure and Properties
4-Pentyne-1-thiol consists of a five-carbon chain with a thiol group at one terminus and an alkyne group at the other.[1] This bifunctional nature makes it a valuable building block for orthogonal chemical modifications.[1]
Physicochemical Data
The key physicochemical properties of 4-pentyne-1-thiol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77213-88-8 | [1] |
| Molecular Formula | C₅H₈S | [1] |
| Molecular Weight | 100.18 g/mol | [1] |
| Boiling Point | 41 °C (at 15 Torr) | [1] |
| Density | 0.920 ± 0.06 g/cm³ | [1] |
| pKa | 10.11 ± 0.10 | [1] |
| XLogP3 | 1.4 | [1] |
Synthesis of 4-Pentyne-1-thiol and its Precursors
The synthesis of 4-pentyne-1-thiol can be achieved through several routes, typically involving the conversion of a suitable precursor such as 4-pentyn-1-ol or 5-chloro-1-pentyne.
Synthetic Pathways Overview
Two primary strategies for the synthesis of 4-pentyne-1-thiol are:
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Direct Thiolation of 4-pentyn-1-ol: This involves the conversion of the alcohol functionality to a thiol, often using reagents like thiourea in the presence of a strong acid.[1]
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Nucleophilic Substitution: This route utilizes a precursor with a good leaving group, such as 5-chloro-1-pentyne, which is reacted with a sulfur nucleophile. A common method involves a two-step sequence where the halide is first treated with thiourea to form a stable S-alkylisothiouronium salt, followed by basic hydrolysis to yield the thiol.
Caption: Synthetic routes to 4-pentyne-1-thiol.
Experimental Protocol: Synthesis of 4-pentyn-1-ol
A well-established method for synthesizing the key precursor, 4-pentyn-1-ol, involves the ring-opening of tetrahydrofurfuryl chloride.
Materials:
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Liquid ammonia (approx. 1 L)
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Hydrated ferric nitrate (catalyst)
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Sodium metal (80.5 g, 3.5 g atoms)
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Tetrahydrofurfuryl chloride (120.5 g, 1 mole)
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Solid ammonium chloride (177 g, 3.3 moles)
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Ether
Procedure:
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In a well-ventilated fume hood, prepare a solution of sodium amide in approximately 750 ml of liquid ammonia, using hydrated ferric nitrate as a catalyst.
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Add 80.5 g of clean, freshly cut sodium in pieces to the liquid ammonia. Stir the mixture until all the sodium is converted to sodium amide.
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Add 120.5 g of tetrahydrofurfuryl chloride dropwise over 25-30 minutes.
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Stir the mixture for an additional hour.
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Carefully add 177 g of solid ammonium chloride in portions to quench the reaction.
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Allow the flask to stand overnight in the fume hood to allow the ammonia to evaporate.
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Thoroughly extract the residue with ten 250-ml portions of ether.
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Distill the combined ether extracts. The residue is then fractionated to yield 4-pentyn-1-ol. The reported yield is 75-85%.[2]
Reactivity and Signaling Pathways
The dual functionality of 4-pentyne-1-thiol dictates its reactivity. The thiol group is nucleophilic and susceptible to oxidation, while the terminal alkyne can participate in various addition reactions, most notably "click" chemistry.
Oxidation of the Thiol Group
The thiol group of 4-pentyne-1-thiol can be readily oxidized. Mild oxidizing agents will convert it to the corresponding disulfide, 1,2-di(pent-4-yn-1-yl)disulfane.[1] More vigorous oxidation can lead to the formation of the sulfonic acid.[1]
Caption: Oxidation pathways of 4-pentyne-1-thiol.
Thiol-Yne Coupling
A significant reaction pathway for 4-pentyne-1-thiol is the thiol-yne coupling, a form of click chemistry. This reaction involves the addition of the thiol across the alkyne, typically initiated by radicals or light, to form vinyl sulfide adducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Terminal Alkyne Proton (≡C-H): A triplet around δ 1.9-2.1 ppm.
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Methylene adjacent to Alkyne (-CH₂-C≡): A triplet of doublets around δ 2.2-2.4 ppm.
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Methylene adjacent to Thiol (-CH₂-SH): A quartet around δ 2.5-2.7 ppm.
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Thiol Proton (-SH): A broad singlet or triplet (depending on solvent and concentration) between δ 1.0-2.0 ppm.
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Central Methylene (-CH₂-): A quintet around δ 1.7-1.9 ppm.
¹³C NMR:
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Terminal Alkyne Carbon (≡C-H): Approximately δ 68-72 ppm.
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Internal Alkyne Carbon (-C≡): Approximately δ 82-86 ppm.
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Carbon adjacent to Thiol (-CH₂-SH): Approximately δ 22-26 ppm.
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Other Methylene Carbons: In the range of δ 15-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-pentyne-1-thiol is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 (sharp, strong) |
| Alkyne (C≡C) | C≡C stretch | ~2120 (weak to medium) |
| Thiol (S-H) | S-H stretch | ~2550 (weak, sharp) |
| Alkyl (C-H) | C-H stretch | ~2850-2960 |
Conclusion
4-Pentyne-1-thiol is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental protocols for its synthesis and specific spectral data are not widely published, its properties and reactivity can be reliably inferred from its structure and the chemistry of its constituent functional groups. The synthetic routes via its alcohol or halide precursors are well-established, providing accessible pathways to this valuable compound. Further research and publication of its detailed characterization would be beneficial to the scientific community.
